6,13-Pentacenedione-d12
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Overview
Description
6,13-Pentacenedione-d12, also known as 6,13-Pentacenequinone-d12, is a biochemical used for proteomics research . It has a molecular formula of C22D12O2 and a molecular weight of 320.40 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of 6,13-Pentacenedione, with the only difference being the presence of deuterium (D) instead of hydrogen (H) in the former . The structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound has a molecular formula of C22D12O2 and a molecular weight of 320.40 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Organic Semiconductor Synthesis
Pentacene, derived from compounds like 6,13-pentacenedione, is a key organic semiconductor used in various thin-film electronic devices. An efficient synthesis method from 6,13-pentacenedione-related compounds enables the production of high-purity pentacene, essential for organic electronics (Pramanik & Miller, 2012).
Photovoltaic Applications
6,13-Pentacenedione derivatives are instrumental in developing bilayer organic photovoltaics. A specific derivative, 6,13-di(2-thienyl)pentacene, used as a p-type donor layer, has yielded efficiencies up to 1.4% in solar cells, with enhanced stability in ambient conditions (Gorodetsky et al., 2009).
Electronic and Transport Properties
Studies comparing pentacene and its derivatives, like 6,13-dichloropentacene, have provided insights into the design of organic transport materials. These compounds exhibit significant differences in charge transport behaviors and carrier mobilities, crucial for transistor applications (Zhang et al., 2015).
Organic Field-Effect Transistors (OFETs)
6,13-Pentacenedione derivatives are key to synthesizing pentacene derivatives for OFETs. These derivatives, like 6,13-bis(alkylthio)pentacenes, show unique pi-stacked packing arrangements vital for OFET performance (Kobayashi et al., 2006).
Safety and Hazards
The safety data sheet for 6,13-Pentacenedione (a compound similar to 6,13-Pentacenedione-d12) suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Properties
CAS No. |
68234-48-0 |
---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
320.409 |
IUPAC Name |
1,2,3,4,5,7,8,9,10,11,12,14-dodecadeuteriopentacene-6,13-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
UFCVADNIXDUEFZ-AQZSQYOVSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O |
Synonyms |
6,13-Pentacenequinone-d12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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